molecular formula C21H17ClF3N3O2 B2806835 2-[2-Amino-5-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol CAS No. 903589-77-5

2-[2-Amino-5-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol

Cat. No.: B2806835
CAS No.: 903589-77-5
M. Wt: 435.83
InChI Key: QTUVQJSRVSPSKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a pyrimidine derivative featuring a 2-amino group, a 4-chlorophenyl substituent at position 5, a trifluoromethyl group at position 6, and a phenolic moiety modified with a 2-methylprop-2-en-1-yloxy group. Its structure combines aromatic, electron-withdrawing (trifluoromethyl, chloro), and sterically bulky substituents, which collectively influence its physicochemical and biological properties.

Properties

IUPAC Name

2-[2-amino-5-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-(2-methylprop-2-enoxy)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClF3N3O2/c1-11(2)10-30-14-7-8-15(16(29)9-14)18-17(12-3-5-13(22)6-4-12)19(21(23,24)25)28-20(26)27-18/h3-9,29H,1,10H2,2H3,(H2,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTUVQJSRVSPSKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=CC(=C(C=C1)C2=C(C(=NC(=N2)N)C(F)(F)F)C3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Trifluoromethyl (CF₃) vs. Methyl (CH₃): The CF₃ group in the target compound increases lipophilicity (logP ~3.5 vs.
  • Chlorophenyl vs. Methoxyphenyl : The 4-chlorophenyl group enhances electron withdrawal compared to 4-methoxyphenyl, which may strengthen binding to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .

Stability and Metabolic Considerations

  • The 2-methylprop-2-en-1-yloxy group may reduce oxidative metabolism compared to smaller alkoxy chains (e.g., methoxy) due to steric shielding .
  • Chlorophenyl and trifluoromethyl groups are metabolically resistant, increasing half-life relative to fluoro or methoxy analogues .

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